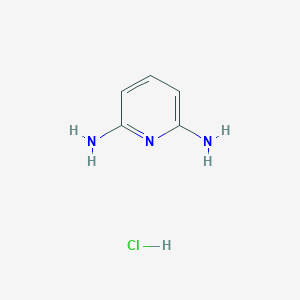

2,6-Diaminopyridine, monhydrochloride

Description

2,6-Diaminopyridine (CAS 141-86-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₅H₇N₃ and a molecular weight of 109.13 g/mol . It features two amino groups at the 2- and 6-positions of the pyridine ring, enabling diverse chemical reactivity. Key properties include:

- Melting Point: 118–121°C

- Solubility: 180 g/L in water (20°C), soluble in ethanol, methanol, and acetone

- Metal Recovery: Derivatives like 2,6-bis(4-methoxybenzoyl)-diaminopyridine efficiently recover Au(III), Ag(I), Pd(II), and Pt(II) ions via solvent or membrane extraction . Hair Dyes: Used in oxidative hair dye formulations at ≤0.15% concentration, though it is a potent skin sensitizer .

Properties

CAS No. |

26878-34-2 |

|---|---|

Molecular Formula |

C5H8ClN3 |

Molecular Weight |

145.59 g/mol |

IUPAC Name |

pyridine-2,6-diamine;hydrochloride |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-2-1-3-5(7)8-4;/h1-3H,(H4,6,7,8);1H |

InChI Key |

YXIBEDNUBXHWOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)N)N.Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1.1. Treatment of Myasthenia Gravis

2,6-Diaminopyridine is primarily recognized for its role in treating myasthenia gravis, an autoimmune neuromuscular disorder. It acts as a reversible inhibitor of acetylcholinesterase, thereby increasing the availability of acetylcholine at the neuromuscular junction. Clinical studies have demonstrated its efficacy in improving muscle strength in patients with this condition.

- Case Study : A clinical trial involving patients with myasthenia gravis showed significant improvement in muscle strength scores after administration of 2,6-diaminopyridine compared to placebo .

1.2. Neuroprotective Effects

Research indicates that 2,6-diaminopyridine may have neuroprotective properties. Studies have explored its potential in protecting neuronal cells from apoptosis and enhancing synaptic transmission.

- Research Findings : In vitro studies demonstrated that 2,6-diaminopyridine could prevent neuronal cell death induced by oxidative stress, suggesting a protective mechanism against neurodegenerative diseases .

Cosmetic Applications

2.1. Hair Coloring Products

2,6-Diaminopyridine is utilized in oxidative hair coloring products due to its ability to form stable colorants when combined with hydrogen peroxide. Its application is regulated, with a maximum concentration of 0.3% recommended for safety.

- Regulatory Insights : The European Commission's Scientific Committee on Consumer Safety has evaluated the safety profile of 2,6-diaminopyridine in hair dyes, concluding that it can be used safely at specified concentrations .

Toxicological Studies

Understanding the safety profile of 2,6-diaminopyridine is crucial for its application in consumer products and pharmaceuticals.

3.1. Acute Toxicity Studies

Acute toxicity studies have been conducted to determine the lethal dose (LD50) and potential side effects of 2,6-diaminopyridine.

- Findings : In a study involving rats, the LD50 was found to be between 50-300 mg/kg body weight, with symptoms including extreme salivation and convulsions observed at higher doses .

3.2. Skin Sensitization Studies

Skin sensitization potential was evaluated using the Local Lymph Node Assay (LLNA). Results indicated that 2,6-diaminopyridine exhibited strong sensitizing properties at certain concentrations.

- Data Summary : The stimulation index values for varying concentrations were recorded as follows:

| Concentration (%) | Stimulation Index |

|---|---|

| 0.25 | 3.4 |

| 0.50 | 3.4 |

| 1.00 | 5.3 |

This data suggests that even low concentrations can trigger sensitization responses .

Chemical Reactions Analysis

Derivative Reactions

2.1 Coupling with Rhodamine Derivatives

2,6-Diaminopyridine reacts with rhodamine acid chloride to form fluorescent probes. For example:

-

Formation of Rhodamine Derivatives :

2.2 N-Monocarbamoyl Derivatives

Reaction with isothiocyanates (e.g., phenyl isothiocyanate) yields N-monocarbamoyl derivatives. For example:

-

5a : 2,6-Diaminopyridine reacts with phenyl isothiocyanate to form a carbamoyl derivative with anti-HSV-1 activity (EC₅₀ = 17.0 μg/mL) .

Polymerization

3.1 Poly(2,6-Diaminopyridine) Synthesis

Using an external circulation rotating packed bed (EC-RPB), 2,6-diaminopyridine is polymerized in two stages:

-

Kinetically fast stage : Initial polymerization under high turbulence.

-

Phase-transfer stage : Accelerated mass transfer via EC-RPB reduces reaction time to 3 hours (vs. 12 hours in conventional methods) .

| Parameter | EC-RPB Conditions |

|---|---|

| Reaction time | 3 hours |

| Conversion rate | >90% |

| Iron/manganese doping | Enhances ORR activity (half-wave potential: 0.881 V in alkaline, 0.718 V in acidic media) |

Spectroscopic and Analytical Data

4.1 NMR and IR Analysis

-

13C-NMR : For N-monocarbamoyl derivatives (e.g., compound 5a), carbonyl carbons resonate at ~1685 cm⁻¹ (C=O) .

-

IR : NH stretching bands appear at 3220–3490 cm⁻¹, and NH-C=S vibrations at 1240 cm⁻¹ .

| Compound | Key IR Peaks (cm⁻¹) |

|---|---|

| 5a | 3220 (NH₂), 1685 (C=O) |

| 5b | 3205 (NH), 1240 (NH-C=S) |

4.2 Elemental Analysis

For compound 5a (C₁₆H₂₂N₄O·0.1H₂O):

Comparison with Similar Compounds

Comparison with Structural Isomers and Derivatives

Structural Isomers of Diaminopyridine

Table 1: Physical and Chemical Properties of Diaminopyridine Isomers

Key Observations :

- Positional Isomerism: The positions of amino groups significantly influence reactivity. For example, 2,6-diaminopyridine forms stable complexes with transition metals, while 3,5-diaminopyridine is used in CO₂-capturing porous polymers .

- Solubility: 2,6-Diaminopyridine exhibits high water solubility compared to other isomers, enhancing its utility in aqueous-phase applications .

Functional Derivatives

Table 2: Key Derivatives of 2,6-Diaminopyridine

Comparison with Derivatives :

- Metal Selectivity: The bis-benzoyl derivative of 2,6-diaminopyridine outperforms other ligands (e.g., dithizone, 8-hydroxyquinoline) in recovering multiple noble metals simultaneously .

- Fluorescence Properties: Naphthyridine derivatives of 2,6-diaminopyridine show enhanced fluorescence response to transition metals compared to simpler diaminopyridine analogs .

Table 3: Toxicity Comparison of 2,6-Diaminopyridine and Related Compounds

Notes:

- 2,6-Diaminopyridine: The only isomer with comprehensive safety data. Its sensitization risk necessitates strict concentration limits (≤0.15%) in cosmetics .

- Data Gaps: Toxicity profiles for 2,3- and 2,4-diaminopyridine are poorly documented in the literature .

Preparation Methods

Reaction Mechanism and Optimization

The Chichibabin reaction, employing sodium amide (NaNH₂), pyridine, and phase-transfer catalysts, remains the most industrialized route. Key steps include:

-

Heterogeneous Reaction Initiation : NaNH₂ is suspended in high-boiling solvents (e.g., perhydronaphthalene) with aromatic amines (e.g., monomethylaniline) as phase-transfer catalysts.

-

Pyridine Amination : Pyridine is dripped into the mixture at 140–220°C, undergoing nucleophilic substitution to form 2,6-diaminopyridine.

-

Hydrolysis and Crystallization : Post-reaction hydrolysis at 50–100°C isolates the crude product, which is crystallized at 5–40°C.

Table 1: Optimized Conditions for Chichibabin Synthesis

Advantages and Limitations

-

Advantages : High reproducibility, solvent recyclability, and compatibility with continuous processing.

-

Limitations : Requires strict temperature control to avoid decomposition (>220°C) and generates sodium chloride byproducts.

Acylation Pathways and Hydrochloride Salt Formation

N-Monoacylation of 2,6-Diaminopyridine

Long-chain acyl derivatives of 2,6-diaminopyridine are synthesized via:

-

Acyl Halide Route : Reacting 2,6-diaminopyridine with acyl halides (e.g., decanoyl chloride) in tetrahydrofuran (THF), yielding monoacylated products.

-

Carbodiimide-Mediated Condensation : Using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to couple carboxylic acids (e.g., tetradecanoic acid) with the diamine.

Table 2: Acylation Reaction Outcomes

Hydrochloride Salt Formation

Post-synthetic acidification converts 2,6-diaminopyridine or its derivatives into the monohydrochloride salt:

-

Ethanol-HCl System : Crude 2,6-diaminopyridine is dissolved in ethanol and treated with excess 10% HCl, precipitating the hydrochloride salt.

-

Crystallization Control : Adjusting HCl stoichiometry ensures selective monohydrochloride formation, avoiding dihydrochloride byproducts.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for 2,6-Diaminopyridine Monohydrochloride

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Chichibabin Reaction | 78.2 | >95 | Industrial-scale |

| Acyl Halide Derivatization | 47–71 | 85–90 | Lab-scale |

Key Insights :

-

The Chichibabin method is superior for bulk production but requires specialized equipment for high-temperature reactions.

-

Acylation routes, while lower-yielding, enable functionalization for targeted applications (e.g., antiviral agents).

Optimization and Industrial Scalability

Catalyst and Solvent Recycling

Q & A

Q. What are the recommended methods for synthesizing and purifying 2,6-diaminopyridine monohydrochloride to ensure high purity?

Methodological Answer:

- Synthesis : 2,6-Diaminopyridine monohydrochloride is typically synthesized via diazotization and coupling reactions. For example, it is a precursor for Phenazopyridine Hydrochloride, an analgesic synthesized by coupling 2,6-diaminopyridine with phenyl diazonium salts under acidic conditions .

- Purification : Recrystallization in ethanol or water is commonly used. Purity ≥97.0% (GC) is achievable by monitoring impurities via UPLC, with residual solvents removed under reduced pressure at 50–60°C .

Q. How can researchers quantify organic impurities in 2,6-diaminopyridine monohydrochloride using chromatographic methods?

Methodological Answer:

-

UPLC Protocol : Use a validated UPLC method with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Prepare sample and standard solutions in methanol. Calculate impurities using the formula:

where and are peak responses of the sample and standard, and are their concentrations .

Q. What safety precautions are critical when handling 2,6-diaminopyridine monohydrochloride?

Methodological Answer:

- Hazard Mitigation : The compound is acutely toxic (Oral Toxicity Category 3) and causes skin/eye irritation (Category 2). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store at 2–30°C in airtight containers, away from oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How does 2,6-diaminopyridine monohydrochloride function in pharmaceutical synthesis?

Methodological Answer:

Q. Which physicochemical properties of 2,6-diaminopyridine monohydrochloride are most relevant to experimental design?

Methodological Answer:

- Critical Properties : Melting point (115–118°C) for purity validation, solubility in polar solvents (e.g., water, methanol) for reaction design, and pH (>7 in water) to avoid protonation during coordination chemistry. The flash point (155°C) dictates heating limits .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective dinitration of 2,6-diaminopyridine?

Methodological Answer:

- Reaction Pathway : Nitration proceeds via electrophilic substitution. DFT studies show that the amino groups direct nitronium ion () attack to the para positions (C3 and C5), forming 2,4,6-trinitro derivatives. Solvent effects (e.g., sulfuric acid) stabilize intermediates, while steric hindrance limits over-nitration .

Q. How can 2,6-diaminopyridine derivatives be engineered as fluorescent probes for transition metal ions?

Methodological Answer:

- Design Strategy : Functionalize the pyridine ring with naphthyridine and electron-donating groups (e.g., –NH2, –OH) to enhance metal-binding affinity. For example, DMHND (2,4-dimethyl-7-hydroxyl-1,8-naphthyridine) shows selective fluorescence quenching for Cu²⁺ and Fe³⁺ in acetonitrile, validated via UV-Vis and fluorescence titrations .

Q. What computational methods are used to model the electronic properties of 2,6-diaminopyridine derivatives?

Methodological Answer:

Q. How should researchers resolve contradictions in impurity profiles during UPLC analysis?

Methodological Answer:

- Troubleshooting Workflow :

(1) Verify column integrity and mobile phase pH (e.g., 2.8–3.2 for C18 columns).

(2) Check for co-elution using diode-array detection (DAD).

(3) Spike samples with reference standards to confirm peak identity.

(4) Adjust gradient elution (e.g., 5–95% acetonitrile in 10 minutes) to improve resolution .

Q. What advanced applications exist for 2,6-diaminopyridine in materials science?

Methodological Answer:

- Porous Organic Polymers (POPs) : Condense 2,6-diaminopyridine with dialdehydes (e.g., terephthalaldehyde) via Schiff-base reactions. Optimize surface area (>500 m²/g) by tuning acetic acid catalyst concentration (10–20%) and reaction time (24–48 hours). These POPs show promise in CO₂ capture due to pyridine’s Lewis basicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.